9,9-DIMETHYL-3-(PYRROLIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE
Overview
Description
9,9-DIMETHYL-3-(PYRROLIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 9,9-DIMETHYL-3-(PYRROLIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving suitable precursors under specific conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-DIMETHYL-3-(PYRROLIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding to enantioselective proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological profiles and applications .
Properties
IUPAC Name |
9,9-dimethyl-3-pyrrolidin-1-yl-8,10-dihydro-2H-pyrimido[4,5-c]isoquinoline-1,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-17(2)7-10-11(12(22)8-17)9-18-14-13(10)15(23)20-16(19-14)21-5-3-4-6-21/h9H,3-8H2,1-2H3,(H,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSWHTUTULYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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